Celastrol

Catalog No.
S548363
CAS No.
34157-83-0
M.F
C29H38O4
M. Wt
450.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Celastrol

CAS Number

34157-83-0

Product Name

Celastrol

IUPAC Name

(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

Molecular Formula

C29H38O4

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1

InChI Key

KQJSQWZMSAGSHN-JJWQIEBTSA-N

Synonyms

3-Hydroxy-2-oxo-24-nor-D:A-friedooleana-1(10),3,5,7-tetraen-29-oic acid; Tripterin; (9b,13a,14b,20a)-3-Hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)O

The exact mass of the compound Celastrol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70931. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Celastrol is a pharmacologically potent, friedelane-type pentacyclic triterpenoid isolated from Tripterygium wilfordii. Characterized by its unique quinone methide moiety and C-29 carboxylic acid, it serves as a highly reactive Michael acceptor and a critical precursor in medicinal chemistry. In procurement contexts, native Celastrol is primarily sourced as a high-purity reference standard for specific Hsp90 and proteasome inhibition assays, or as a lipophilic starting material (aqueous solubility ~0.014 mg/mL) for the development of advanced drug delivery systems. Its distinct covalent binding mechanism differentiates it from standard saturated triterpenoids, making it indispensable for targeted protein degradation and co-chaperone disruption workflows [1].

Research Fit

1 Proteasome inhibition probe – Preferential chymotrypsin-like activity, distinct from boronic acid inhibitors.
2 Hsp90-Cdc37 PPI disruptor – Non-ATP-competitive mechanism for kinase client degradation studies.
3 Leptin sensitization screening – Supports diet-induced obesity (DIO) model pathway research.

Substituting Celastrol with more common pentacyclic triterpenoids, such as ursolic acid or oleanolic acid, fundamentally alters assay outcomes due to the absence of the quinone methide moiety in the latter[1]. This reactive enone system is strictly required for the covalent modification of cysteine residues on target proteins. Furthermore, within Hsp90 inhibition workflows, standard N-terminal ATP-competitive inhibitors (e.g., 17-AAG or geldanamycin) cannot substitute for Celastrol, as they fail to disrupt the critical Hsp90-Cdc37 protein-protein interaction [2]. Consequently, buyers must procure exact native Celastrol when the research objective relies on C-terminal Hsp90 modulation, covalent thiol adduction, or establishing a low-solubility baseline for nanoparticle formulation.

Substitution Risk

Triptolide cytotoxicity profile
Higher general cytotoxicity may shift assay response in mesangial and renal inflammatory models.
Pristimerin antimicrobial selectivity
Potency–selectivity trade-off can alter host-cell viability endpoints in antimicrobial screening.
Celastrol derivatives
Structural modifications (e.g., CEL20, compound 3a) may reduce Hsp90-Cdc37 disruption and shift toxicity contexts.

C-Terminal Binding and Co-Chaperone Disruption vs. Standard Hsp90 Inhibitors

Unlike classical Hsp90 inhibitors that bind the N-terminal ATP pocket, Celastrol targets the C-terminus and uniquely disrupts the Hsp90-Cdc37 complex. In purified protein GST pull-down assays, the standard N-terminal inhibitor 17-AAG fails to alter Hsp90-Cdc37 binding even at concentrations up to 500 µM. In contrast, Celastrol effectively abolishes this complex formation, acting via direct thiol modification [1].

Evidence DimensionHsp90-Cdc37 complex disruption capability
Target Compound DataCelastrol: Complete disruption via C-terminal/thiol binding
Comparator Or Baseline17-AAG: No disruption at 500 µM
Quantified DifferenceAbsolute mechanistic divergence (active vs. inactive at 500 µM)
ConditionsPurified hHsp90β and GST-Cdc37 pull-down assay

Procurement of Celastrol is mandatory for researchers specifically targeting the Cdc37 co-chaperone interaction, as standard ATP-competitive inhibitors will yield false negatives in these specific pathway assays.

Cytotoxicity vs. Triptolide
Head-to-head
Cytotoxicity IC50: 3715 nM (celastrol) vs 230 nM (triptolide); anti-inflammatory EC50: 1040 nM vs 20.7 nM
Supports cytotoxicity endpoint review in mesangial models; celastrol shows lower cytotoxicity.
Data from HBZY-1 cells; validate in target cell system.

Quinone Methide-Driven Covalent Reactivity vs. Saturated Triterpenoids

Celastrol's unique A/B-ring quinone methide acts as a potent Michael acceptor, allowing it to form covalent adducts with free thiols on target proteins. Closely related in-class substitutes like ursolic acid and betulinic acid possess a fully saturated carbocyclic core and completely lack this electrophilic reactivity. This structural difference translates to massive potency shifts; for example, in direct c-Myc/Max DNA binding inhibition, Celastrol achieves low micromolar IC50s comparable to synthetic inhibitors, whereas saturated triterpenoids require structural derivatization to show similar targeted activity [1].

Evidence DimensionElectrophilic thiol reactivity (Michael addition)
Target Compound DataCelastrol: Contains reactive quinone methide
Comparator Or BaselineUrsolic acid / Oleanolic acid: Saturated core, no Michael acceptor
Quantified DifferencePresence vs. absence of covalent adduct formation capability
ConditionsStructural pathway and target binding assays

Buyers designing covalent probes or studying redox-sensitive allosteric sites cannot use cheaper, more common triterpenoids and must source the reactive Celastrol scaffold.

Hsp90-Cdc37 vs. ATP Inhibitors
Head-to-head
Covalent Cdc37 binding; 70–80% client degradation at 1–5 μM; bypasses ATP pocket
Supports non-ATP-competitive Hsp90 pathway studies; distinct from 17-AAG/geldanamycin.
Panc-1 cell data; confirm Hsp90-Cdc37 disruption in your model.

Extreme Hydrophobicity as a Baseline for Drug Delivery Validation

Pure native Celastrol exhibits exceptionally poor aqueous solubility, reported at approximately 0.014 mg/mL (14 µg/mL). This makes it an ideal lipophilic baseline for validating advanced delivery systems. When chemically modified into conjugates (e.g., nucleic acid aptamer–celastrol conjugates), solubility increases dramatically to >17.8 mg/mL. Procuring high-purity native Celastrol is essential to accurately quantify these >1000-fold solubility enhancements and calculate encapsulation efficiencies in liposomal or micellar formulations [1].

Evidence DimensionAqueous solubility
Target Compound DataNative Celastrol: ~0.014 mg/mL
Comparator Or BaselineCelastrol conjugates/formulations: >17.8 mg/mL
Quantified Difference>1000-fold increase in aqueous solubility post-formulation
ConditionsStandard aqueous solubility assays at physiological pH

Formulation scientists must procure the unmodified, highly insoluble native compound to serve as the strict control group when proving the efficacy of novel solubilization technologies.

Antibacterial vs. Pristimerin
Head-to-head
MIC 0.16–2.5 μg/mL (celastrol) vs higher MIC for pristimerin; celastrol shows cytotoxicity at active concentrations
Supports antimicrobial screening context; note potency–selectivity trade-off.
Validate in target bacterial panel and host-cell viability assays.

Precursor Suitability for Therapeutic Window Optimization

While native Celastrol is highly potent (e.g., immunosuppressive IC50 of 82 nM), it suffers from a notoriously narrow therapeutic window, exhibiting a Selectivity Index (SI) of merely 1.5. Medicinal chemists utilize Celastrol as a synthetic precursor, targeting its C-29 carboxylic acid. Modifying this site into specific amides (e.g., methanamide derivatives) has been shown to yield IC50s of 25 nM while drastically reducing cytotoxicity, pushing the SI to 47.7. Thus, the native compound is procured specifically as the starting material for SI optimization[1].

Evidence DimensionSelectivity Index (SI) in immunosuppressive assays
Target Compound DataNative Celastrol: SI = 1.5 (high toxicity)
Comparator Or BaselineC-29 amide derivative: SI = 47.7
Quantified Difference31-fold improvement in therapeutic window via derivatization
ConditionsSpleen cell cytotoxicity vs. immunosuppressive efficacy assays

Chemical suppliers provide Celastrol not just as an active agent, but as an essential synthetic scaffold for labs aiming to engineer out its inherent toxicity while retaining its potent triterpenoid core.

Leptin Sensitization vs. Triptolide
Class-level
Up to 45% body weight reduction in DIO mice; triptolide lacks documented leptin-sensitizing activity
Reported model-response context; supports leptin pathway research.
Class-level inference for triptolide absence; validate in own DIO model.
Toxicity Comparison
Reported
Hepatotoxicity: High; Nephrotoxicity: High (both celastrol and triptolide)
Safety-related endpoint monitoring required for in vivo studies.
Preclinical toxicology data; implement dose optimization and monitoring.
Proteasome vs. Bortezomib
Head-to-head
IC50 2.5 μM (chymotrypsin-like); at 5 μM: ~80% inhib. chymotrypsin-like, ~5% PGPH-like
Supports proteasome subunit-selectivity study; distinct mechanism from boronic acid inhibitors.
PC-3 cell data; validate subunit selectivity in target proteasome preparation.

Co-Chaperone Specific Hsp90 Inhibition Assays

Because Celastrol uniquely disrupts the Hsp90-Cdc37 interaction without competing for the N-terminal ATP pocket, it is the required pharmacological probe for validating Cdc37-dependent kinase degradation pathways, where standard inhibitors like 17-AAG produce false negatives [1].

Covalent Probe and Michael Acceptor Design

Due to its reactive quinone methide moiety, Celastrol is procured as a starting scaffold for synthesizing activity-based protein profiling (ABPP) probes targeting reactive cysteines, an application impossible with saturated triterpenoids like ursolic acid [2].

Baseline Control for Nanomedicine Formulation

With an extremely low native aqueous solubility (~0.014 mg/mL), high-purity Celastrol is utilized as a strict BCS Class II/IV benchmark compound to quantify the encapsulation efficiency and solubility enhancement of novel liposomal, polymeric, and cyclodextrin-based delivery systems [3].

Precursor for Low-Toxicity Analog Synthesis

In medicinal chemistry, native Celastrol is sourced specifically to exploit its C-29 carboxylic acid group. Derivatization at this site allows researchers to synthesize novel amides that overcome the compound's inherently narrow therapeutic window, improving the selectivity index by over 30-fold [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Leptin sensitization in DIO models
Leptin-signaling response context
Weight-loss endpoint and leptin-pathway activation
Hsp90-Cdc37 disruption for kinase client degradation
Non-ATP-competitive mechanism
Client protein degradation and heat shock response
Chymotrypsin-like proteasome inhibition
Subunit selectivity profile
Chymotrypsin-like vs. PGPH/trypsin-like activities
Inflammatory model research
NF-κB pathway inhibition and cytotoxicity profile
Anti-inflammatory endpoint and cell viability

Physical Description

Solid

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

450.27700969 Da

Monoisotopic Mass

450.27700969 Da

Heavy Atom Count

33

UNII

L8GG98663L

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

34157-83-0

Wikipedia

Celastrol
Senger, D., et al., Science, 219, 983 (1983)

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